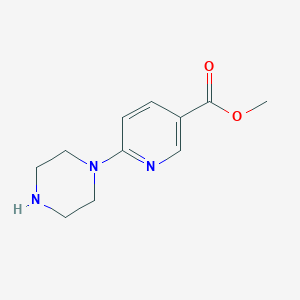

Methyl 6-piperazinonicotinate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-piperazin-1-ylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-16-11(15)9-2-3-10(13-8-9)14-6-4-12-5-7-14/h2-3,8,12H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFYTTJLIFNUCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40566599 | |

| Record name | Methyl 6-(piperazin-1-yl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132144-03-7 | |

| Record name | Methyl 6-(piperazin-1-yl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Routes and Methodologies for Methyl 6 Piperazinonicotinate

Established Synthetic Pathways to the Methyl 6-Piperazinonicotinate Scaffold

The construction of the this compound scaffold typically commences from readily available pyridine (B92270) derivatives. A common and logical precursor for this synthesis is 6-chloronicotinic acid, which serves as a versatile building block for various biologically active compounds. chemicalbook.com The synthesis strategy generally involves two main transformations: the substitution of the chlorine atom with piperazine (B1678402) and the esterification of the carboxylic acid group.

Strategies for Introducing the Piperazine Moiety

The introduction of the piperazine ring onto the pyridine scaffold is a critical step in the synthesis of this compound. This is most frequently accomplished via a nucleophilic aromatic substitution (SNAr) reaction.

In this reaction, a piperazine derivative acts as the nucleophile, displacing a halogen atom, typically chlorine, at the 6-position of the nicotinic acid derivative. The pyridine ring is sufficiently electron-deficient, particularly with an electron-withdrawing group like a carboxylic acid or ester at the 3-position, to be susceptible to nucleophilic attack.

A known process synthesis for a related compound, Netupitant, illustrates this strategy effectively. mdpi.com The synthesis starts with 6-chloro-nicotinic acid, which is first converted to an amide. mdpi.com Subsequently, the addition of N-methylpiperazine is performed using the amine itself as the solvent, leading to the displacement of the chloride and the formation of the piperazine-substituted pyridine ring in high yield. mdpi.com In other instances, the SNAr reaction can be carried out on a pyridine derivative like 2-chloro-5-nitropyridine, where the nitro group further activates the ring towards nucleophilic attack. mdpi.com

The conditions for this transformation can be varied, as shown in the table below, often involving elevated temperatures and sometimes the use of a base to neutralize the hydrogen halide formed during the reaction.

Table 1: Illustrative Conditions for Nucleophilic Aromatic Substitution (SNAr) to Introduce Piperazine

| Starting Material | Nucleophile | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 6-chloro-nicotinamide derivative | N-methylpiperazine | N-methylpiperazine | Heating | High | mdpi.com |

| 2-chloro-5-nitropyridine | N-methylpiperazine | Not specified | Not specified | Quantitative | mdpi.com |

| Aryl Halides (general) | DABCO* | DMF | Microwave, 180°C, 1-4 h | 9-68% | rsc.org |

*Note: DABCO (1,4-diazabicyclo[2.2.2]octane) can act as a synthon for the piperazine ring through bond cleavage reactions. rsc.org

Esterification and Pyridine Ring Construction Approaches

Esterification: The final step in many synthetic routes to this compound is the esterification of the carboxylic acid at the 3-position of the pyridine ring. This can be achieved through several standard methods.

Fischer-Speier Esterification : This classic method involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, often under reflux conditions. wikipedia.org The reaction is driven to completion by using an excess of the alcohol or by removing the water that is formed as a byproduct. wikipedia.org A cyclic process for esterifying pyridine carboxylic acids has been developed where the sulfuric acid salt of the product ester acts as a recyclable catalyst. google.com

Acid Chloride or Anhydride Formation : The carboxylic acid can be converted to a more reactive derivative, like an acid chloride or a mixed anhydride, which then readily reacts with methanol. The Yamaguchi esterification, for example, uses 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride, which then reacts with the alcohol in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org

DCC/DMAP Coupling : The use of a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC), in the presence of DMAP is a mild and efficient method for esterification. orgsyn.org This approach avoids the harsh acidic conditions of the Fischer esterification. orgsyn.org

Direct Acid-Catalyzed Esterification : A straightforward preparation of a similar compound, Methyl 6-aminonicotinate, is achieved by refluxing the corresponding 6-aminonicotinic acid in methanol with aqueous hydrogen chloride. georganics.sk

Pyridine Ring Construction: While functionalizing a pre-existing pyridine ring is common, alternative strategies involve constructing the substituted pyridine ring from acyclic precursors. This can be advantageous for creating highly substituted derivatives.

From Enamino Keto Esters : A one-pot synthesis for highly substituted nicotinic acid esters has been developed using easily accessible enamino keto esters. acs.org Through a formylation followed by an in-situ intramolecular cyclization under Vilsmeier reaction conditions, various substituted pyridine rings can be formed. acs.org

Oxidation of Alkylpyridines : 6-Chloronicotinic acid can be prepared by the oxidation of 2-chloro-5-methylpyridine (B98176). chemicalbook.com This reaction often utilizes molecular oxygen as the oxidant, catalyzed by a transition metal salt like cobalt acetate (B1210297) in a suitable solvent. chemicalbook.com

Novel and Optimized Synthetic Protocols

Recent advancements in chemical synthesis have focused on developing more efficient, cost-effective, and environmentally friendly methods. These principles are being applied to the synthesis of heterocyclic compounds like this compound.

Green Chemistry Approaches in this compound Synthesis

Green chemistry seeks to minimize the environmental impact of chemical processes. acs.org For a multi-step synthesis like that of this compound, several green principles can be applied.

Use of Greener Solvents : Traditional syntheses often use volatile and potentially toxic organic solvents. A key goal of green chemistry is to replace these with more benign alternatives, such as water, supercritical fluids, or biodegradable solvents. nih.govsemanticscholar.org For instance, the synthesis of some heterocyclic compounds has been achieved in water or under solvent-free conditions. nih.gov

Catalysis over Stoichiometric Reagents : The use of catalytic reagents is superior to stoichiometric ones as they are used in small amounts and can be recycled, reducing waste. acs.org

Atom Economy : Designing syntheses to maximize the incorporation of all materials used in the process into the final product is a core principle. Cyclization and addition reactions are inherently more atom-economical than substitution or elimination reactions.

Energy Efficiency : Employing methods that reduce energy consumption, such as microwave-assisted or ultrasound-mediated synthesis, can make processes greener. nih.gov These techniques can often accelerate reaction rates and improve yields. nih.govmdpi.com

Reduction of Derivatives : Avoiding the use of protecting groups can shorten synthetic routes and reduce waste. acs.org The use of highly specific enzymes as catalysts can often achieve selective reactions on multifunctional molecules without the need for protection and deprotection steps. acs.org

Table 2: Comparison of Conventional vs. Potential Green Synthesis Approaches

| Synthesis Step | Conventional Method | Potential Green Alternative | Green Advantage |

|---|---|---|---|

| Oxidation | Stoichiometric oxidants (e.g., KMnO₄) | Catalytic oxidation with O₂/air | Reduced waste, safer reagents |

| Esterification | Fischer (excess alcohol, strong acid) | Enzymatic esterification | Mild conditions, high selectivity, no protecting groups needed acs.org |

| Solvent Use | Chlorinated solvents (e.g., DCM, Chloroform) | Water, ethanol, or solvent-free conditions | Reduced toxicity and environmental impact nih.gov |

Catalytic Methods for Enhanced Efficiency

Catalysis is a cornerstone of modern, efficient chemical synthesis. In the context of producing this compound, catalytic methods can be applied to several key steps.

Catalytic Oxidation : As mentioned, the synthesis of the 6-chloronicotinic acid precursor can be achieved via the oxidation of 2-chloro-5-methylpyridine using a cobalt acetate catalyst. chemicalbook.com This catalytic approach is more efficient than using stoichiometric oxidizing agents.

C-N Cross-Coupling : While SNAr is effective for activated pyridines, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful and general method for forming C-N bonds between aryl halides and amines. This could be an alternative route for introducing the piperazine moiety, especially on less reactive pyridine substrates.

Pyridine Ring Synthesis : Metal-free catalytic systems are being developed for the synthesis of substituted pyridines. wiley.comnih.gov For example, ammonium (B1175870) acetate has been used to catalyze the formation of polysubstituted pyridine rings, offering a greener alternative to metal-based catalysts. nih.gov

Flow Chemistry Applications in this compound Production

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a flask, offers significant advantages for chemical production. syrris.com These benefits include enhanced heat and mass transfer, improved safety for hazardous reactions, and easier scalability. syrris.comamt.uk

While specific literature on the flow synthesis of this compound is scarce, the individual steps involved are well-suited for this technology.

Improved Safety and Control : Many reactions used in heterocyclic synthesis, such as nitrations or reactions involving organometallics, are highly exothermic. Flow reactors, with their high surface-area-to-volume ratio, allow for superior temperature control, preventing thermal runaways and improving product selectivity. amt.uk

Multi-step Telescoped Synthesis : Flow chemistry allows for the "telescoping" of multiple reaction steps into a single, continuous process without isolating intermediates. mdpi.com A potential sequence for a precursor could involve an oxidation followed immediately by an esterification in a continuous flow system, significantly reducing processing time and waste.

Rapid Optimization : Automated flow systems enable the rapid screening of reaction parameters like temperature, pressure, reagent stoichiometry, and residence time, allowing for swift optimization of reaction conditions. syrris.com The production of materials for drug discovery and development is a key application area for this technology. rsc.org

The application of flow chemistry could streamline the manufacturing of this compound, making the process safer, more efficient, and more scalable. amt.ukvapourtec.com

Precursor and Intermediate Chemistry in this compound Synthesis

The primary precursors for the synthesis of this compound are methyl 6-halonicotinates and piperazine. Of the halogenated precursors, methyl 6-chloronicotinate is a commonly utilized starting material.

Methyl 6-Chloronicotinate: This key precursor is a white to almost white crystalline powder. tcichemicals.com It is also known by its synonyms, methyl 6-chloro-3-pyridinecarboxylate and 6-chloronicotinic acid methyl ester. tcichemicals.com The preparation of methyl 6-chloronicotinate can be achieved through various synthetic pathways. One common method is the esterification of 6-chloronicotinic acid with methanol in the presence of an acid catalyst.

Alternatively, more complex multi-step syntheses from different starting materials are also documented in the chemical literature. For instance, the synthesis of methyl 6-chloropyridazine-3-carboxylate, a related compound, has been reported from ethyl levulinate through a six-step process involving cyclization, bromination, elimination, oxidation, esterification, and chlorination. researchgate.net While not directly for methyl 6-chloronicotinate, this illustrates the types of transformations that can be employed in the synthesis of such heterocyclic building blocks.

Piperazine: Piperazine is a simple, commercially available cyclic diamine. It acts as the nucleophile in the key substitution reaction. In the synthesis of related compounds, such as 6-(4-formylpiperazin-1-yl)-5-methylnicotinic acid, a derivative of piperazine (1-formylpiperazine) is used to achieve selective substitution. vulcanchem.com For the synthesis of the unsubstituted this compound, piperazine itself is the direct precursor.

The reaction between methyl 6-chloronicotinate and piperazine proceeds via a nucleophilic aromatic substitution mechanism. The electron-withdrawing nature of the pyridine nitrogen and the ester group facilitates the attack of the piperazine nucleophile at the 6-position of the pyridine ring, leading to the displacement of the chloride ion.

Reaction Intermediates: The primary intermediate in this synthesis is a Meisenheimer-type complex. This transient species is formed upon the nucleophilic attack of piperazine on the carbon atom bearing the chlorine atom. The subsequent departure of the chloride ion re-establishes the aromaticity of the pyridine ring, yielding the final product, this compound.

Table of Precursors and Intermediates:

| Compound Name | Molecular Formula | Role in Synthesis |

| Methyl 6-chloronicotinate | C₇H₆ClNO₂ | Precursor |

| Piperazine | C₄H₁₀N₂ | Precursor/Nucleophile |

| Meisenheimer Complex | Not isolated | Reaction Intermediate |

Chemical Reactivity and Transformative Chemistry of Methyl 6 Piperazinonicotinate

Reactions Involving the Piperazine (B1678402) Moiety

The piperazine moiety contains two nitrogen atoms, one of which is directly attached to the pyridine (B92270) ring, while the other is a secondary amine. This secondary amine is the primary site of reactivity within this portion of the molecule, behaving as a typical nucleophile.

The secondary amine of the piperazine ring readily undergoes N-alkylation and N-acylation reactions. These reactions are fundamental for introducing a wide variety of substituents at the N4 position, significantly altering the molecule's steric and electronic properties.

N-Alkylation: This reaction typically involves the treatment of Methyl 6-piperazinonicotinate with an alkyl halide (such as methyl iodide or benzyl bromide) in the presence of a base. The base, commonly a tertiary amine like triethylamine or an inorganic base like potassium carbonate, serves to neutralize the hydrogen halide formed during the reaction. The reaction proceeds via an SN2 mechanism. researchgate.net

N-Acylation: Acylation of the piperazine nitrogen is achieved using acylating agents like acyl chlorides or acid anhydrides. The reaction is often carried out in the presence of a base to scavenge the acid byproduct. This transformation converts the secondary amine into a tertiary amide, which can have a profound impact on the compound's biological and chemical properties. For instance, reaction with chloroacetyl chloride introduces a reactive handle for further functionalization. researchgate.net

| Reaction Type | Reagent Example | Conditions | Product |

| N-Alkylation | Methyl Iodide (CH₃I) | K₂CO₃, Acetonitrile, Reflux | Methyl 6-(4-methylpiperazin-1-yl)nicotinate |

| N-Alkylation | Benzyl Bromide (BnBr) | Et₃N, Dichloromethane, RT | Methyl 6-(4-benzylpiperazin-1-yl)nicotinate |

| N-Acylation | Acetyl Chloride (CH₃COCl) | Pyridine, 0 °C to RT | Methyl 6-(4-acetylpiperazin-1-yl)nicotinate |

| N-Acylation | Acetic Anhydride ((CH₃CO)₂O) | Dichloromethane, RT | Methyl 6-(4-acetylpiperazin-1-yl)nicotinate |

While transformations that alter the core piperazine ring structure are less common than N-functionalization, certain reactions can be envisaged. The presence of two nitrogen atoms in a 1,4-relationship is a key feature of piperazine's fundamental activity. researchgate.net Ring-opening reactions, though synthetically challenging on a pre-formed piperazine ring within a larger molecule, can sometimes be induced under specific conditions, for example, through the formation of bicyclic quaternary ammonium (B1175870) salts which are then intercepted by nucleophiles. researchgate.net More commonly, "functionalization" in this context refers to the diverse modifications possible at the N4-position, as detailed in the N-alkylation and N-acylation section, which effectively functionalizes the entire piperazine unit.

Reactions at the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system, which dictates its reactivity towards both electrophilic and nucleophilic substitution. The presence of the piperazine group (an electron-donating group, EDG) at the C6 position and the methyl ester group (an electron-withdrawing group, EWG) at the C3 position significantly influences the regioselectivity and feasibility of these reactions.

Pyridine itself is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. youtube.comyoutube.com Furthermore, the nitrogen atom can be protonated or coordinate to the Lewis acid catalyst typically required for EAS, which further deactivates the ring to a great extent. youtube.comyoutube.com

| Reaction Type | Reagent | Conditions | Expected Major Product |

| Nitration | HNO₃ / H₂SO₄ | High Temperature (e.g., >300 °C) | Methyl 5-nitro-6-(piperazin-1-yl)nicotinate |

| Bromination | Br₂ / FeBr₃ | Harsh Conditions | Methyl 5-bromo-6-(piperazin-1-yl)nicotinate |

| Sulfonation | Fuming H₂SO₄ | High Temperature | Methyl 5-sulfo-6-(piperazin-1-yl)nicotinate |

The electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution (SNAr) than benzene, particularly when a good leaving group is present at the C2, C4, or C6 positions. youtube.comyoutube.com In this compound, there is no inherent leaving group on the pyridine ring.

However, if a derivative containing a leaving group (e.g., a halogen) were synthesized, SNAr reactions would become highly feasible. For example, in a hypothetical 2-chloro-6-(piperazin-1-yl)nicotinate system, the chlorine atom would be readily displaced by strong nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups, like the ester at C3 and the pyridine nitrogen itself, helps to stabilize this negatively charged intermediate, thereby facilitating the reaction. youtube.comlibretexts.org The general order of leaving group ability in SNAr reactions is F > Cl ≈ Br > I. nih.gov

A classic example involves the reaction of 2-chloro-3-nitropyridine with piperazine, where the nitro group strongly activates the C2 position for nucleophilic attack. nih.gov A similar principle would apply to activated derivatives of this compound.

Transformations of the Methyl Ester Group

The methyl ester group is a versatile functional handle that can be converted into a variety of other functionalities through standard organic transformations.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, using a base like sodium hydroxide, is typically irreversible and yields the carboxylate salt, which is then protonated in a separate acidic workup step.

Transesterification: By heating the methyl ester in the presence of another alcohol and an acid or base catalyst, the methyl group can be exchanged for a different alkyl group. This is an equilibrium process, and the reaction is typically driven to completion by using the new alcohol as the solvent.

Amidation: The ester can be converted directly to an amide by reaction with an amine. This reaction is often slower than hydrolysis and may require heating or the use of specific catalysts. The resulting amide is a key functional group in many biologically active molecules.

Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation converts the C3 substituent from an electron-withdrawing ester to a more electron-neutral hydroxymethyl group.

| Reaction Type | Reagent(s) | Conditions | Product |

| Basic Hydrolysis | 1. NaOH (aq) 2. HCl (aq) | Heat | 6-(Piperazin-1-yl)nicotinic acid |

| Transesterification | Ethanol (excess), H₂SO₄ (cat.) | Reflux | Ethyl 6-(piperazin-1-yl)nicotinate |

| Amidation | Ammonia (NH₃) | Heat | 6-(Piperazin-1-yl)nicotinamide |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF, 0 °C to RT | (6-(Piperazin-1-yl)pyridin-3-yl)methanol |

Hydrolysis and Transesterification Reactions

The ester group of this compound is susceptible to nucleophilic attack, leading to hydrolysis and transesterification reactions.

Hydrolysis:

Under both acidic and basic conditions, the methyl ester can be hydrolyzed to yield 6-piperazinonicotinic acid.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by water. This is a reversible process, and an excess of water is typically required to drive the equilibrium towards the carboxylic acid product.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction involving the attack of a hydroxide ion on the carbonyl carbon. The resulting carboxylate salt is deprotonated under the basic conditions, which drives the reaction to completion. Subsequent acidification is necessary to obtain the free carboxylic acid.

The relative ease of hydrolysis can be influenced by the electronic nature of the pyridine ring. The electron-donating character of the piperazine group at the 6-position may slightly decrease the electrophilicity of the ester carbonyl, potentially slowing the rate of hydrolysis compared to unsubstituted methyl nicotinate (B505614).

Transesterification:

Transesterification involves the reaction of this compound with an alcohol in the presence of an acid or base catalyst to form a different ester. This reaction is also an equilibrium process. The use of a large excess of the new alcohol or the removal of methanol (B129727) can shift the equilibrium towards the desired product.

| Reaction | Reagents and Conditions | Product |

| Acid-Catalyzed Hydrolysis | HCl (aq), Heat | 6-Piperazinonicotinic acid |

| Base-Catalyzed Hydrolysis | NaOH (aq), Heat, then H+ workup | 6-Piperazinonicotinic acid |

| Transesterification | Ethanol, H2SO4 (cat.), Heat | Ethyl 6-piperazinonicotinate |

Reductions and Other Derivatizations

The functional groups of this compound allow for a variety of reductive and derivatization reactions.

Reductions:

The methyl ester group can be reduced to a primary alcohol, (6-(piperazin-1-yl)pyridin-3-yl)methanol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4), although the latter may require more forcing conditions or the use of additives. The choice of reducing agent is critical to avoid unintended reactions with other parts of the molecule.

Other Derivatizations:

The secondary amine of the piperazine ring is a key site for derivatization. It can readily undergo reactions typical of secondary amines, such as:

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form amides.

N-Alkylation: Reaction with alkyl halides to introduce alkyl groups at the 4-position of the piperazine ring.

N-Arylation: Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides can be employed to introduce aryl substituents.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

These derivatizations are valuable for modifying the steric and electronic properties of the molecule, which can be crucial in various applications such as medicinal chemistry.

| Reaction Type | Reagent | Functional Group Targeted | Product Class |

| Reduction | LiAlH4 | Methyl Ester | Primary Alcohol |

| N-Acylation | Acetyl chloride | Piperazine N-H | Amide |

| N-Alkylation | Methyl iodide | Piperazine N-H | Tertiary Amine |

| N-Arylation | Bromobenzene, Pd catalyst | Piperazine N-H | N-Arylpiperazine |

Advanced Mechanistic Studies of this compound Reactions

While specific experimental mechanistic studies on this compound are not extensively reported in the literature, the mechanisms of its characteristic reactions can be inferred from well-established principles of organic chemistry.

Reaction Kinetics and Thermodynamics

Reaction Kinetics:

Hydrolysis and Transesterification: The kinetics of the hydrolysis and transesterification of the ester group are expected to follow established models for nucleophilic acyl substitution. Under pseudo-first-order conditions (e.g., a large excess of water or alcohol), the reaction rate would be dependent on the concentration of this compound. The rate of these reactions is influenced by factors such as temperature, the concentration of the catalyst (acid or base), and the solvent.

Derivatizations of the Piperazine Moiety: The kinetics of N-acylation and N-alkylation are typically second-order, depending on the concentrations of both the amine and the electrophile. The nucleophilicity of the piperazine nitrogen and the electrophilicity of the reacting partner are key determinants of the reaction rate.

Thermodynamics:

Hydrolysis and Transesterification: The hydrolysis of esters is generally a thermodynamically favorable process, although the position of the equilibrium in acid-catalyzed reactions can be influenced by the concentrations of reactants and products. Base-catalyzed hydrolysis is essentially irreversible due to the formation of the stable carboxylate anion. Transesterification is typically a thermodynamically controlled process with an equilibrium constant close to unity, necessitating strategies to shift the equilibrium.

Reductions: The reduction of the ester to an alcohol using strong reducing agents like LiAlH4 is a highly exothermic and thermodynamically favorable reaction.

Identification of Reaction Intermediates and Transition States

The reactions of this compound are presumed to proceed through well-characterized intermediates and transition states.

Nucleophilic Acyl Substitution (Hydrolysis, Transesterification, N-Acylation): These reactions proceed through a tetrahedral intermediate . In the case of ester hydrolysis or transesterification, the incoming nucleophile (water, hydroxide, or an alcohol) attacks the carbonyl carbon, forming a transient tetrahedral species. The stability of this intermediate and the subsequent collapse to products by elimination of a leaving group (methanol or methoxide) are key steps in the reaction pathway. The transition states leading to and from this intermediate are high-energy species.

Nucleophilic Aromatic Substitution: While the pyridine ring is generally not prone to nucleophilic attack, in hypothetical reactions involving a strong nucleophile and an activated pyridine ring (which is not the case here), the reaction would proceed through a Meisenheimer-like complex . This is a resonance-stabilized anionic intermediate formed by the addition of the nucleophile to the aromatic ring.

The identification and characterization of these transient species would typically require advanced spectroscopic techniques (such as low-temperature NMR) and computational modeling to map the reaction energy profile.

| Reaction Type | Key Intermediate | Key Features |

| Ester Hydrolysis/Transesterification | Tetrahedral Intermediate | Sp3-hybridized carbonyl carbon with four substituents |

| N-Acylation of Piperazine | Tetrahedral Intermediate | Formation and collapse of the intermediate at the acyl group |

| Hypothetical Nucleophilic Aromatic Substitution | Meisenheimer Complex | Delocalized negative charge on the pyridine ring |

Derivatization Chemistry and Scaffold Exploration Based on Methyl 6 Piperazinonicotinate

Design and Synthesis of Advanced Piperazinonicotinate Analogues

The design of advanced analogues of methyl 6-piperazinonicotinate is typically aimed at modulating the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical in drug discovery. unife.itdovepress.com The synthesis of these analogues primarily targets the secondary amine of the piperazine (B1678402) ring, which is a highly reactive nucleophile.

The core structure is generally synthesized through a nucleophilic aromatic substitution reaction, where a 6-halonicotinate ester (e.g., methyl 6-chloronicotinate) is reacted with an excess of piperazine. nih.gov Once the this compound core is obtained, the most straightforward approach to creating advanced analogues is through N-functionalization of the piperazine ring. Common derivatization reactions include N-acylation and N-alkylation. nih.govresearchgate.net

N-Acylation: This involves reacting the piperazine nitrogen with various acylating agents, such as acid chlorides or anhydrides, in the presence of a base to yield amide derivatives.

N-Alkylation: This is achieved by reacting the piperazine with alkyl halides or through reductive amination with aldehydes or ketones.

These reactions allow for the introduction of a wide array of functional groups, leading to the generation of extensive chemical libraries.

Table 1: Synthesis of N-Substituted this compound Analogues This table illustrates common derivatization reactions starting from this compound.

| Reaction Type | Reactant | General Structure of Product | Introduced R-Group |

|---|---|---|---|

| N-Acylation | Benzoyl chloride |  | -C(O)Ph |

| N-Alkylation | Benzyl bromide |  | -CH₂Ph |

| N-Arylation | 2-Fluoronitrobenzene |  | -C₆H₄NO₂ |

| Sulfonylation | Dansyl chloride |  | -SO₂-Naphthyl-N(CH₃)₂ |

Strategies for Diversification of the Pyridine (B92270) and Piperazine Substructures

Beyond simple N-functionalization, more complex strategies are employed to diversify the core scaffold, targeting both the pyridine and piperazine rings to explore a wider chemical space.

Pyridine Substructure Diversification: Modifications to the pyridine ring are less common than piperazine derivatization but can significantly impact electronic properties and biological target interactions. dovepress.com Strategies include:

Electrophilic Aromatic Substitution: Introducing substituents like nitro or halogen groups onto the pyridine ring, although the ring's electron-deficient nature can make this challenging.

Nucleophilic Aromatic Substitution: If a leaving group (e.g., a halogen) is present on the pyridine ring, it can be displaced by various nucleophiles.

Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings, can be used to form new carbon-carbon or carbon-nitrogen bonds at halogenated positions of the pyridine ring.

Piperazine Substructure Diversification: The piperazine moiety is a rich source of structural diversity. nih.govresearchgate.net Key strategies include:

Scaffold Hopping/Bioisosteric Replacement: Replacing the piperazine ring with other cyclic diamines or constrained bioisosteres can improve properties like metabolic stability or target affinity. researchgate.net Examples of bioisosteres include homopiperazine (B121016) or rigid bicyclic amines.

Ring Modification: Chemical transformations can alter the piperazine ring itself, for instance, by oxidation to introduce a carbonyl group (piperazinone).

Table 2: Strategies for Substructure Diversification This table outlines methods for modifying the core pyridine and piperazine rings of the scaffold.

| Substructure | Diversification Strategy | Example Reagent/Reaction | Resulting Moiety |

|---|---|---|---|

| Pyridine | Halogenation | N-Bromosuccinimide (NBS) | Bromo-substituted pyridine ring |

| Pyridine | Cross-Coupling (Suzuki) | Phenylboronic acid, Pd catalyst | Phenyl-substituted pyridine ring |

| Piperazine | Bioisosteric Replacement | Synthesis with Homopiperazine | A 1,4-diazepane ring instead of piperazine |

| Piperazine | Ring Oxidation | Oxidizing agent (e.g., RuO₄) | Piperazinone moiety |

Application of this compound as a Versatile Synthetic Building Block in Heterocyclic Chemistry

This compound is not only a target for derivatization but also a valuable starting material—a building block—for constructing more complex heterocyclic systems. sigmaaldrich.comsrdorganics.combeilstein-journals.org Its multiple functional groups serve as reactive handles for subsequent chemical transformations.

The arrangement of functional groups in this compound allows for its use in intramolecular cyclization or tandem reactions to build fused polycyclic systems. nih.gov An annulation reaction, which involves the formation of a new ring fused to an existing one, is a powerful strategy in heterocyclic synthesis. nih.govorganic-chemistry.org

For example, the methyl ester can be hydrolyzed to the corresponding carboxylic acid. This acid, along with the piperazine nitrogen, can then participate in a condensation reaction with a suitable bifunctional reagent to construct a new fused ring onto the piperazine moiety. Another approach involves modifying the piperazine N-H with a side chain that can then undergo an intramolecular cyclization onto the pyridine ring.

Table 3: Hypothetical Construction of a Fused Ring System This table presents a conceptual pathway for using this compound to build a fused heterocyclic system.

| Step | Description | Intermediate/Product Structure |

|---|---|---|

| 1 | N-Alkylation of the piperazine with ethyl bromoacetate. |  |

| 2 | Intramolecular Dieckmann condensation or similar cyclization. |  |

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. nih.govtaylorfrancis.com The secondary amine of the piperazine ring makes this compound an ideal component for several well-known MCRs.

One prominent example is the Ugi four-component reaction (Ugi 4-CR) . In a hypothetical Ugi reaction, this compound could serve as the amine component, reacting with an aldehyde, a carboxylic acid, and an isocyanide. This one-pot synthesis rapidly generates a complex, peptide-like molecule with a high degree of structural diversity, depending on the choice of the other three components. beilstein-journals.org Similarly, it can act as the amine in a Petasis or Mannich reaction. The use of this building block in MCRs is a powerful tool for the rapid generation of compound libraries for high-throughput screening. taylorfrancis.comresearchgate.net

Table 4: Hypothetical Ugi Multi-component Reaction This table illustrates the role of this compound as the amine component in a Ugi 4-CR.

| Component | Example Reactant |

|---|---|

| Amine | This compound |

| Aldehyde | Benzaldehyde |

| Carboxylic Acid | Acetic Acid |

| Isocyanide | tert-Butyl isocyanide |

| Product |  |

Spectroscopic and Advanced Structural Elucidation of Methyl 6 Piperazinonicotinate and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of an organic molecule. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide foundational information about the number and types of atoms in a molecule. For Methyl 6-piperazinonicotinate, the ¹H NMR spectrum would show distinct signals for the protons on the pyridine (B92270) ring, the piperazine (B1678402) ring, and the methyl ester group. The chemical shifts (δ) of the pyridine protons are expected in the aromatic region (δ 7.0-9.0 ppm), with their specific positions influenced by the electron-donating piperazine and electron-withdrawing ester groups. chemicalbook.comchemicalbook.com The methyl ester protons would appear as a sharp singlet around δ 3.9 ppm. chemicalbook.com The piperazine ring protons typically appear as complex multiplets in the δ 3.0-4.0 ppm range. researchgate.netdergipark.org.tr

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbonyl carbon of the ester is expected at a downfield shift (δ ~165 ppm), while the aromatic carbons of the pyridine ring would appear between δ 110-160 ppm. The piperazine ring carbons typically resonate around δ 40-50 ppm. researchgate.netingentaconnect.com

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity of protons within the pyridine and piperazine rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each ¹³C signal based on its attached proton's signal. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space proximity of protons, which helps in determining the preferred conformation and the relative orientation of the different parts of the molecule. tdx.cat

Table 1: Expected ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 (Pyridine) | ~8.9 | d | ~2.0 |

| H-4 (Pyridine) | ~8.1 | dd | ~8.5, 2.0 |

| H-5 (Pyridine) | ~6.8 | d | ~8.5 |

| -OCH₃ (Ester) | ~3.9 | s | - |

| -CH₂- (Piperazine, adjacent to Pyridine) | ~3.8 | t | ~5.0 |

| -CH₂- (Piperazine, adjacent to NH) | ~3.1 | t | ~5.0 |

| -NH- (Piperazine) | Variable | br s | - |

Table 2: Expected ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | ~166 |

| C-6 (Pyridine) | ~158 |

| C-2 (Pyridine) | ~150 |

| C-4 (Pyridine) | ~138 |

| C-3 (Pyridine) | ~120 |

| C-5 (Pyridine) | ~108 |

| -OCH₃ (Ester) | ~52 |

| -CH₂- (Piperazine, adjacent to Pyridine) | ~46 |

| -CH₂- (Piperazine, adjacent to NH) | ~45 |

Molecules are not static, and this compound exhibits conformational flexibility. Dynamic NMR (DNMR) studies, which involve recording spectra at variable temperatures, can probe these dynamic processes. nih.gov For this molecule, two primary dynamic processes are of interest: the chair-to-chair ring inversion of the piperazine ring and the restricted rotation around the C(aryl)-N(piperazine) bond. beilstein-journals.orgresearchgate.net

At low temperatures, the interconversion between the two chair conformations of the piperazine ring may become slow on the NMR timescale. This can lead to the splitting of signals for the axial and equatorial protons, which would otherwise be averaged at room temperature. rsc.org By analyzing the changes in the spectra as the temperature is raised, specifically the temperature at which the separate signals coalesce into a single averaged peak, it is possible to calculate the activation energy barrier (ΔG‡) for the ring inversion process. nih.govbeilstein-journals.org Such studies provide critical insight into the molecule's conformational stability and flexibility in solution.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy (typically to within 5 parts per million). nih.govscilit.com Using electrospray ionization (ESI), a common technique for polar, nitrogen-containing compounds, the molecule is typically observed as its protonated form, [M+H]⁺. researchgate.net

For this compound (C₁₀H₁₃N₃O₂), the theoretical exact mass of the neutral molecule is 207.1008 Da. The protonated molecule [C₁₀H₁₄N₃O₂]⁺ would have a theoretical m/z of 208.1086. An experimental HRMS measurement matching this value to within 0.001 Da would provide unambiguous confirmation of the molecular formula, ruling out other potential formulas with the same nominal mass. Tandem mass spectrometry (MS/MS) experiments can further support the structural assignment by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions, which correspond to logical pieces of the proposed structure. nih.govcopernicus.org

Table 3: HRMS Data for this compound

| Molecular Formula | Species | Calculated Exact Mass (m/z) |

|---|---|---|

| C₁₀H₁₃N₃O₂ | [M+H]⁺ | 208.1086 |

| C₁₀H₁₃N₃O₂ | [M+Na]⁺ | 230.0905 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering in Raman spectroscopy at specific frequencies corresponds to the stretching, bending, or wagging of specific bonds and functional groups. vscht.czwikipedia.org These techniques are excellent for identifying the functional groups present in this compound.

Key expected absorption bands in the IR spectrum would include:

A strong, sharp absorption for the ester carbonyl (C=O) stretch, typically around 1720-1740 cm⁻¹. uc.edu

A moderate absorption for the piperazine N-H stretch in the region of 3300-3500 cm⁻¹. msu.edu

Absorptions for C-H stretching from the aromatic ring (above 3000 cm⁻¹) and the aliphatic piperazine and methyl groups (below 3000 cm⁻¹). libretexts.org

Characteristic C=C and C=N stretching vibrations from the pyridine ring in the 1400-1600 cm⁻¹ fingerprint region.

Strong C-O (ester) and C-N (amine) stretching bands in the 1000-1300 cm⁻¹ region. msu.edu

Raman spectroscopy would provide complementary information, often showing stronger signals for the symmetric vibrations of the pyridine ring and C-C bonds.

Table 4: Expected Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Piperazine) | Stretch | 3300 - 3500 | Medium |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium-Weak |

| C-H (Aliphatic) | Stretch | 2850 - 2960 | Medium |

| C=O (Ester) | Stretch | 1720 - 1740 | Strong |

| C=C, C=N (Aromatic Ring) | Stretch | 1400 - 1600 | Medium-Variable |

| C-O (Ester) | Stretch | 1100 - 1300 | Strong |

| C-N (Amine) | Stretch | 1000 - 1250 | Medium |

X-ray Crystallography for Solid-State Structural Determination

While NMR spectroscopy reveals the structure in solution, single-crystal X-ray crystallography provides the most definitive picture of a molecule's three-dimensional structure in the solid state. This technique involves diffracting X-rays off a well-ordered single crystal of the compound. The resulting diffraction pattern allows for the calculation of the precise position of each atom in the crystal lattice.

For this compound, an X-ray crystal structure would provide a wealth of information, including:

Unambiguous confirmation of the atomic connectivity.

Precise bond lengths and bond angles for every bond in the molecule.

The exact conformation of the piperazine ring (e.g., chair, boat) in the solid state. nih.gov

The dihedral angle between the plane of the pyridine ring and the piperazine ring.

Details of intermolecular interactions, such as hydrogen bonds (e.g., involving the piperazine N-H group and the ester carbonyl oxygen or a pyridine nitrogen) and π-π stacking between pyridine rings, which dictate how the molecules pack together in the crystal. rsc.org

This information is invaluable for understanding solid-state properties and for computational modeling studies.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Characterization (if applicable)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are used to study chiral molecules—molecules that are non-superimposable on their mirror images. These techniques measure the differential absorption of left- and right-circularly polarized light.

This compound, in its parent form, is an achiral molecule as it possesses a plane of symmetry and contains no stereocenters. Therefore, it will not exhibit a signal in ECD spectroscopy.

However, this section would become applicable if a chiral center were introduced into the molecule. For example, if one of the piperazine carbons were substituted (e.g., with a methyl group), the resulting compound would be chiral. In such a case, the two enantiomers would need to be separated, and ECD spectroscopy could be used to characterize them, with each enantiomer producing a mirror-image spectrum.

Computational Chemistry and Theoretical Investigations of Methyl 6 Piperazinonicotinate

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

A fundamental understanding of a molecule's properties begins with the calculation of its geometry and electronic structure. However, no published studies were found that provide this information for Methyl 6-piperazinonicotinate.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. It is frequently employed to determine optimized molecular structures, vibrational frequencies, and electronic properties such as dipole moments and atomic charges. For many organic molecules, including various piperazine (B1678402) derivatives, DFT studies have provided significant insights into their behavior. nih.govbohrium.com However, no specific DFT calculations for this compound have been documented in the scientific literature.

Ab Initio Calculations for Ground State Properties

Prediction of Reactivity and Reaction Pathways

Understanding the reactivity of a compound is crucial for predicting its chemical behavior and potential applications. Computational methods are instrumental in this area, yet no such analyses have been published for this compound.

Transition State Analysis and Energy Barriers

Transition state analysis is a computational technique used to study the mechanism of chemical reactions. By identifying the transition state structure and calculating the associated energy barrier, chemists can predict reaction rates and pathways. This type of analysis is vital for understanding how a molecule might be synthesized or how it might interact with biological targets. There are currently no published transition state analyses for reactions involving this compound.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain and predict chemical reactivity. The energies and shapes of these orbitals are key indicators of a molecule's ability to act as an electron donor or acceptor. While FMO theory is a common tool in the computational study of organic molecules, its specific application to this compound has not been reported.

Conformational Analysis and Energetic Landscapes

The three-dimensional shape of a molecule, or its conformation, plays a significant role in its properties and interactions. Conformational analysis involves mapping the potential energy surface of a molecule to identify its stable conformers and the energy barriers between them. For a molecule like this compound, which contains flexible ring systems, this analysis would be particularly important. However, no studies detailing the conformational analysis or energetic landscapes of this specific compound are available.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations serve as a powerful computational microscope to predict and analyze the time-dependent behavior of molecules, offering insights into their flexibility, conformational changes, and interactions at an atomic level. researchgate.net While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, its dynamic behavior can be understood by examining computational studies of its core components: the N-arylpiperazine structure and the methyl nicotinate (B505614) moiety.

The dynamic nature of this compound is dominated by several key intramolecular motions: puckering of the piperazine ring, rotation about the single bond connecting the piperazine and pyridine (B92270) rings, and the internal rotation of the methyl ester group.

Piperazine Ring Conformational Dynamics:

The six-membered piperazine ring is not planar and exhibits significant conformational flexibility. It predominantly adopts a low-energy chair conformation. researchgate.netresearchgate.net However, it can undergo ring inversion, transitioning through higher-energy boat and twist-boat conformations to an inverted chair form. vulcanchem.com This process is a fundamental aspect of its dynamic behavior. In N-substituted piperazines, such as the title compound, the nature of the substituent on the nitrogen atom influences the energy barrier of this ring inversion. nih.govrsc.org Studies on related N-aryl and N-acyl piperazines have shown that this conformational flexibility is crucial for their biological activity, allowing the molecule to adapt its shape to fit into receptor binding sites. researchgate.netnih.gov

Rotation of the Nicotinate Moiety:

The bond linking the pyridine ring to the piperazine nitrogen allows for rotational motion, which determines the relative orientation of the two heterocyclic rings. Computational studies on analogous bi-aryl systems and N-aryl piperazines suggest that while rotation is possible, there exist preferred low-energy orientations. researchgate.netcapes.gov.br The transition between these stable conformations involves overcoming a specific rotational energy barrier.

Simulated Dynamic Events and Energetics:

An MD simulation of this compound would track the trajectories of all atoms over time, typically on the scale of nanoseconds to microseconds. From these trajectories, key dynamic properties can be calculated. While specific values for this compound are not available, data from analogous systems provide insight into the expected energy barriers for these dynamic events. For instance, studies on N-benzoylated piperazines have calculated the activation energy barriers (ΔG‡) for ring inversion and for rotation around the N-acyl bond to be in the range of 56 to 80 kJ/mol. nih.govresearchgate.netrsc.org

The following table summarizes the principal dynamic events that would be analyzed in a molecular dynamics simulation of this compound, with representative energy barriers derived from similar N-substituted piperazines and nicotinates found in the literature.

| Dynamic Event | Description | Typical Energy Barrier (kJ/mol) | Relevant Structural Moiety |

|---|---|---|---|

| Piperazine Ring Inversion | Transition between two chair conformations via a boat-like transition state. | ~40 - 60 | Piperazine Ring |

| N-Aryl Bond Rotation | Rotation around the single bond connecting the piperazine nitrogen to the pyridine ring. | ~50 - 80 | Piperazine-Pyridine Linkage |

| Methyl Ester Rotation | Rotation of the methoxy (B1213986) group around the ester C-O bond. | ~5 - 20 | Methyl Nicotinate |

These simulations provide a detailed picture of the molecule's conformational landscape and the timescales of transitions between different states. This information is invaluable for understanding how the molecule might interact with biological targets, as both the stable conformations and the ability to transition between them can be critical for molecular recognition. nih.gov

Non Biological Advanced Materials and Chemical Applications of Methyl 6 Piperazinonicotinate Derivatives

Utilization in Polymer Chemistry and Polymer Precursor Development

The bifunctional nature of the piperazine (B1678402) ring within Methyl 6-piperazinonicotinate derivatives makes them highly suitable as monomers for the synthesis of advanced polymers. The secondary amines of the piperazine ring can readily participate in various polymerization reactions, leading to the formation of functional polymers with tailored properties.

One of the primary methods for incorporating piperazine-containing units into polymers is through polycondensation reactions. For instance, the reaction of the piperazine moiety with di- or poly-acyl chlorides can yield polyamides. A notable example is the synthesis of polyamide nanofilms through the interfacial polymerization of piperazine with 1,3,5-benzenetricarbonyl trichloride (B1173362) (TMC). rsc.org This process results in the formation of a thin, cross-linked polymer film at the interface of two immiscible solutions. By analogy, a derivative of this compound could be employed in a similar fashion, leading to polyamide nanofilms functionalized with pyridine-carboxylate groups, which could then be used for applications such as selective membranes or as platforms for further chemical modification.

Furthermore, piperazine derivatives have been successfully used to create polymers with specific functionalities, such as antimicrobial properties. For example, piperazine can be reacted with ethylene (B1197577) glycol dimethacrylate (EGDMA) to form a cross-linked polymer. nih.gov Subsequently, quaternization of the remaining amine groups can enhance the antimicrobial activity of the resulting material. nih.gov Following this approach, this compound could serve as a monomer to introduce both the piperazine and the pyridine-carboxylate moieties into a polymer backbone, potentially leading to materials with a combination of properties, such as antimicrobial activity and metal-ion chelation capabilities.

The development of piperazine-methacrylate monomers is another promising route for polymer synthesis. nih.gov These monomers can be synthesized by reacting a piperazine derivative with a suitable methacrylate-containing molecule. The resulting monomer can then undergo free-radical polymerization to produce a range of homopolymers or copolymers with controlled molecular weights and architectures. The incorporation of the this compound structure into such a monomer would yield polymers with pendant pyridine-carboxylate groups, which could find use as functional coatings, adhesives, or in the fabrication of stimuli-responsive materials.

| Piperazine-Based Monomer/Precursor | Polymerization Method | Resulting Polymer Type | Potential Application |

| Piperazine and 1,3,5-Benzenetricarbonyl trichloride | Interfacial Polymerization | Polyamide Nanofilm rsc.org | Selective Membranes, Functional Surfaces |

| Piperazine and Ethylene Glycol Dimethacrylate | Polycondensation | Cross-linked Polymer nih.gov | Antimicrobial Materials |

| Piperazine-methacrylate | Free-Radical Polymerization | Homopolymer/Copolymer nih.gov | Functional Coatings, Adhesives |

| This compound Derivative | (Potential) Interfacial/Solution Polymerization | Functionalized Polyamide/Polyester | Membranes, Metal-Chelating Resins |

Ligand Design and Application in Catalysis

The structural features of this compound derivatives make them attractive candidates for the design of ligands for homogeneous and heterogeneous catalysis. The presence of multiple nitrogen and oxygen donor atoms allows for the formation of stable complexes with a variety of metal ions.

The piperazine ring itself is a well-known N,N-donor ligand that can coordinate to metal centers. nih.govbiointerfaceresearch.com For instance, complexes of Cu(II), Pt(II), and Ni(II) with N-substituted piperazine derivatives have been synthesized and shown to possess catalytic activity in the epoxidation of olefins. nih.gov The coordination of the metal ion to the piperazine ligand is crucial for the catalytic performance of these complexes.

Moreover, the pyridine-carboxylate moiety in this compound provides additional coordination sites. The nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxylate group can all participate in metal binding. This can lead to the formation of multidentate ligands that form highly stable metal complexes. The combination of the piperazine and pyridine-carboxylate functionalities can result in pincer-type or other polydentate ligand systems, which are known to be effective in a wide range of catalytic transformations.

A particularly relevant area of application is in the construction of Metal-Organic Frameworks (MOFs). Piperazine-based carboxylate ligands have been utilized to synthesize porous MOFs. researchgate.net These materials possess high surface areas and well-defined pore structures, making them excellent candidates for heterogeneous catalysis. A derivative of this compound, with its piperazine and carboxylate groups, could serve as a versatile building block for the design of novel MOFs with tailored catalytic properties. The pyridine nitrogen within the framework could also act as a basic site, further enhancing the catalytic potential of the material.

| Metal Complex/MOF System | Metal Ion(s) | Catalytic Application | Key Structural Feature |

| N-substituted Piperazine Complexes | Cu(II), Pt(II), Ni(II) | Epoxidation of Olefins nih.gov | N,N-donation from piperazine |

| Piperazine Ring-Based N2O2 Ligand Complexes | Various Transition Metals | General Catalysis biointerfaceresearch.com | Polydentate coordination |

| Piperazine-based Carboxylate MOFs | Zr(IV) | Heterogeneous Catalysis researchgate.net | Porous structure, accessible metal sites |

| This compound Metal Complexes | (Potential) Transition Metals | (Potential) Oxidation, C-C coupling | Multidentate N,O-ligation |

Applications in Supramolecular Chemistry and Host-Guest Systems

The ability of molecules to form ordered, non-covalent assemblies is the cornerstone of supramolecular chemistry. Derivatives of this compound are well-suited for the construction of such assemblies due to the presence of multiple sites for non-covalent interactions.

The nicotinic acid moiety is known to play a significant role in directing the self-assembly of molecules. researchgate.netnih.gov The pyridine ring can participate in π-π stacking interactions, while the carboxylate group is an excellent hydrogen bond acceptor. Furthermore, the pyridine nitrogen can act as a hydrogen bond acceptor. These interactions can lead to the formation of well-defined supramolecular structures, such as tapes, sheets, or more complex three-dimensional networks. For example, the self-assembly of a silver(I) quinolinate coordination polymer demonstrates the ability of pyridine-carboxylic acid derivatives to form extended structures. acs.org

The piperazine ring also contributes significantly to the supramolecular chemistry of these derivatives. The N-H groups of the piperazine are strong hydrogen bond donors, and can interact with suitable acceptors to form robust hydrogen-bonded networks. This has been observed in the supramolecular assemblies of various piperazine derivatives.

The combination of the hydrogen bonding capabilities of the piperazine ring and the π-stacking and hydrogen bonding of the nicotinic acid moiety in this compound derivatives provides a powerful tool for the design of complex supramolecular architectures. These could include host-guest systems where the cavity of a supramolecular assembly can encapsulate a guest molecule, leading to applications in separation, storage, or sensing.

| Supramolecular Motif | Key Intermolecular Interactions | Resulting Assembly | Potential Application |

| Nicotinic Acid Conjugates | Hydrogen bonding, π-π stacking researchgate.netnih.gov | Tapes, Sheets, Mesotubes | Nanomaterials, Drug Delivery |

| Silver(I) Quinolinate | Metal-ligand coordination, π-π stacking acs.org | Coordination Polymer | Bioactive Materials |

| Piperazine Derivatives | Hydrogen bonding | Hydrogen-bonded Networks | Crystal Engineering |

| This compound Derivatives | (Potential) H-bonding, π-π stacking, Metal Coordination | (Potential) Host-Guest Systems, Coordination Polymers | Separation, Sensing, Catalysis |

Role in Advanced Chemical Sensor Development

The development of chemical sensors that can selectively detect specific analytes is a major area of research in materials science. The structural components of this compound derivatives make them promising candidates for the construction of such sensors, particularly fluorescent sensors.

The combination of a piperazine and a pyridine unit within the same molecule is a known strategy for the design of fluorescent chemosensors. For instance, naphthalimide-piperazine-pyridine-based polystyrene sensors have been developed for the detection of Hg(II) ions. rsc.orgwindows.net In these systems, the piperazine and pyridine nitrogens act as a binding site for the metal ion. Upon coordination, the photophysical properties of the fluorophore (the naphthalimide group in this case) are altered, leading to a change in the fluorescence signal. This "turn-on" or "turn-off" response allows for the quantitative detection of the analyte.

The underlying principle of these sensors is often photoinduced electron transfer (PET). In the absence of the analyte, a PET process from the electron-rich piperazine-pyridine unit to the excited fluorophore quenches the fluorescence. Upon binding of a metal ion, the lone pair electrons on the nitrogen atoms are engaged in coordination, which inhibits the PET process and restores the fluorescence.

Derivatives of this compound could be incorporated into similar sensor designs. The piperazine and pyridine nitrogens can serve as the recognition site for a target analyte, such as a metal ion or a proton (for pH sensing). By covalently attaching a suitable fluorophore to this receptor unit, a new class of fluorescent sensors could be developed. The ester group in this compound also provides a convenient handle for further chemical modification and attachment of a signaling unit. Furthermore, piperazine-containing molecules have also been investigated for the development of materials with aggregation-induced emission (AIE) properties, which is another powerful strategy for creating highly sensitive chemical sensors. researchgate.net

| Sensor System | Target Analyte | Sensing Mechanism | Key Structural Components |

| Naphthalimide-Piperazine-Pyridine Polystyrene Sensor | Hg(II) ions rsc.orgwindows.net | Photoinduced Electron Transfer (PET) | Piperazine and Pyridine Nitrogens as Binding Sites |

| Naphthalimide-Piperazine Derivatives | pH, Cu(II) ions mdpi.com | Fluorescent Switching | Piperazine as a Proton/Metal Ion Receptor |

| Piperazine-based AIE Materials | Various Analytes researchgate.net | Aggregation-Induced Emission | Piperazine as an Electron-donating Unit |

| This compound-based Sensors | (Potential) Metal Ions, pH | (Potential) PET, AIE | Piperazine and Pyridine as Recognition Sites |

Future Directions and Emerging Research Avenues

Unexplored Synthetic Methodologies and Retrosynthetic Strategies

The classical synthesis of 6-piperazinylnicotinates often involves nucleophilic aromatic substitution (SNAr) on a dihalopyridine precursor. gu.se However, future research could pivot towards more sophisticated and efficient synthetic paradigms.

Retrosynthetic Analysis: A primary challenge in the synthesis of substituted 2,6-dichloropyridines is controlling regioselectivity during the reaction with nucleophiles like piperazine (B1678402). gu.se A retrosynthetic analysis of Methyl 6-piperazinonicotinate suggests key disconnections at the C-N (pyridine-piperazine) bond and the ester functional group. Future strategies could explore novel disconnections that enable more convergent and stereoselective syntheses. For instance, instead of pre-functionalized pyridines, a strategy involving the late-stage construction of the pyridine (B92270) ring from acyclic precursors could be explored, offering greater flexibility in substituent placement.

Unexplored Methodologies:

C-H Functionalization: Direct C-H functionalization represents a powerful, atom-economical approach. gwern.net Future studies could investigate the direct coupling of piperazine with a suitable nicotinic acid ester derivative, catalyzed by transition metals. This would bypass the need for halogenated pyridines, reducing synthetic steps and waste.

Flow Chemistry: Continuous flow processes could offer significant advantages for the synthesis of this compound, particularly in managing exothermic reactions and improving the safety and scalability of the process. This is especially relevant for nitration reactions often used in pyridine synthesis. beilstein-journals.org

Decarbonylative Coupling: Emerging techniques like decarbonylative cycloaddition of carboxylic acids with alkynes present innovative ways to construct substituted aromatic rings. rsc.org Adapting such methods could provide a novel route to the core pyridine structure of the target molecule.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Late-Stage C-H Amination | Increased atom economy, reduced steps, avoidance of halogenated intermediates. | Development of selective catalysts for direct amination of the pyridine C-6 position. |

| Convergent Synthesis via Ring Formation | High modularity, allowing for diverse analogue synthesis from simple building blocks. | Exploring novel cycloaddition or condensation reactions to form the substituted pyridine ring. |

| Flow Chemistry Synthesis | Enhanced safety, scalability, and reproducibility; precise control over reaction parameters. | Optimization of SNAr or novel coupling reactions under continuous flow conditions. |

Novel Reactivity Patterns and Selectivity Control in Complex Systems

The reactivity of this compound is largely dictated by the interplay of the electron-withdrawing pyridine ring, the nucleophilic piperazine, and the ester group. Future research should aim to uncover and control novel reactivity patterns.

Selectivity Control: Research has shown that the substituent at the 3-position of the pyridine ring significantly influences the regioselectivity of nucleophilic attack at the 2- versus the 6-position. gu.se The steric bulk of the 3-substituent can direct the reaction towards the 6-position. gu.se Further systematic studies could quantify the electronic and steric effects of various substituents to create a predictive model for regioselectivity. The choice of solvent also plays a critical role; for instance, the regioselectivity for the 2-isomer in DCM can be switched to favor the 6-isomer in DMSO. gu.se

Exploring Reactivity at the Piperazine Moiety: While the pyridine core is often the focus, the piperazine ring offers significant opportunities for derivatization.

Site-Selective Functionalization: Developing methods for the selective functionalization of the piperazine N-H group in the presence of the pyridine nitrogen is a key challenge. This could involve the use of orthogonal protecting groups or catalyst-controlled reactions to introduce diverse functionalities. Rhodium-catalyzed C-H insertion reactions have been used to functionalize piperidines at various positions, a strategy that could be adapted for this system. nih.gov

Hybrid Molecule Synthesis: The piperazine moiety is a common linker in medicinal chemistry. nih.gov Future work could focus on coupling this compound with other pharmacologically active scaffolds to create hybrid molecules with potentially synergistic or novel biological activities. nih.gov

Integration with Emerging Chemical Technologies (e.g., Artificial Intelligence in Synthesis Design)

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and discovery. chemicalbook.com

Predictive Chemistry and Impurity Profiling: ML models can predict reaction outcomes, yields, and even potential side products or impurities. researchgate.net For a molecule like this compound, which may be a pharmaceutical intermediate, predicting and identifying potential impurities is crucial for quality control. AI could analyze a proposed synthetic route and flag steps that are likely to generate problematic byproducts.

| AI/ML Application | Potential Impact on this compound Research |

| Retrosynthesis Planning | Proposing novel, more efficient, and cost-effective synthetic routes. acs.org |

| Reaction Outcome Prediction | Optimizing reaction conditions for higher yields and purity. researchgate.net |

| Impurity Prediction | Identifying potential byproducts in the synthesis, aiding in process development and quality control. |

| Inverse Design | Designing novel derivatives with desired properties by working backward from function to structure. researchgate.net |

Advanced Computational Modeling for Predictive Chemistry and Materials Science

Computational chemistry provides powerful tools to predict molecular properties and reactivity, guiding experimental work and reducing trial-and-error.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, reactivity indices, and spectroscopic properties of this compound and its derivatives. nih.govrsc.org Such studies can rationalize observed reactivity patterns, such as the regioselectivity of SNAr reactions, by analyzing frontier molecular orbitals (HOMO-LUMO) and electrostatic potential maps. nih.gov This theoretical insight can help in designing substrates and reaction conditions to achieve desired outcomes.

Molecular Docking and Dynamics: In the context of drug discovery, computational models are invaluable. If this compound is identified as a fragment or scaffold for a biologically active molecule, molecular docking can predict its binding mode and affinity to a protein target. nih.govajol.info Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of the ligand-protein complex over time, providing a more dynamic picture of the interaction. nih.gov

Predictive Modeling of Physicochemical Properties: Computational tools can predict key physicochemical properties (e.g., solubility, lipophilicity, metabolic stability) for virtual libraries of derivatives based on the this compound scaffold. ajol.info This in silico screening allows researchers to prioritize the synthesis of compounds with the most promising drug-like properties, saving significant time and resources.

| Computational Method | Application to this compound | Predicted Outcomes |

| Density Functional Theory (DFT) | Analysis of electronic structure and reactivity. | Understanding regioselectivity, reaction mechanisms, and spectroscopic properties. nih.gov |

| Molecular Docking | Virtual screening against biological targets. | Prediction of binding modes and affinities for potential therapeutic applications. nih.gov |

| Molecular Dynamics (MD) Simulation | Assessing the stability of ligand-protein complexes. | Validation of docking results and understanding dynamic interactions. mdpi.com |

| Quantitative Structure-Activity Relationship (QSAR) | Building models to correlate chemical structure with biological activity. | Guiding the design of more potent analogues. |

Q & A

Basic Research Questions

Q. What are the critical steps in designing a reproducible synthesis protocol for Methyl 6-piperazinonicotinate?

- Methodological Answer :

-

Reaction Optimization : Use factorial design experiments to identify critical variables (e.g., temperature, solvent polarity, catalyst ratio) impacting yield and purity .

-

Purity Assessment : Employ HPLC (High-Performance Liquid Chromatography) for quantitative analysis and NMR (Nuclear Magnetic Resonance) for structural validation .

-

Documentation : Maintain detailed logs of reaction conditions and analytical results to ensure reproducibility, adhering to FINER criteria (Feasibility, Interest, Novelty, Ethics, Relevance) .

Analytical Technique Purpose Key Parameters HPLC Quantify purity (>95% threshold) Retention time, peak integration NMR Confirm structural integrity Chemical shifts, coupling constants

Q. How can researchers characterize the electronic and structural properties of this compound?

- Methodological Answer :

- Spectroscopic Analysis : Use IR (Infrared Spectroscopy) to identify functional groups (e.g., piperazine C-N stretches) and UV-Vis to study electronic transitions .

- Computational Modeling : Perform DFT (Density Functional Theory) calculations to predict molecular orbitals and compare experimental vs. theoretical spectra .

- Crystallography : Single-crystal XRD (X-ray Diffraction) for 3D structural elucidation, ensuring proper cryoprotection to avoid lattice defects .

Advanced Research Questions

Q. How should researchers address contradictory data in pharmacological studies of this compound?

- Methodological Answer :

- Systematic Review Framework : Apply PICOT to structure the investigation:

- P : Target organism/cell line

- I : Compound dosage/concentration

- C : Positive/negative controls

- O : Efficacy metrics (e.g., IC50, toxicity)

- T : Exposure duration .

- Meta-Analysis : Pool data from multiple studies using fixed/random-effects models to identify heterogeneity sources (e.g., variations in assay protocols) .

- Sensitivity Testing : Replicate conflicting experiments under standardized conditions to isolate confounding variables (e.g., solvent choice, cell culture media) .

Q. How can the PICOT framework be adapted to study this compound’s mechanism of action in biochemical pathways?

- Methodological Answer :

-

Modified PICOT Elements :

-

P : Biological system (e.g., enzyme/receptor)

-

I : Compound intervention (binding affinity assays)

-

C : Comparator (known inhibitors/agonists)

-

O : Mechanistic outcome (e.g., inhibition kinetics, conformational changes)

-

T : Time-resolved measurements (e.g., stopped-flow spectroscopy) .

-

Database Selection : Use PubMed, SciFinder, and Cochrane Library for systematic reviews, filtering for in vitro and in silico studies .

Study Type Evidence Strength Applicability to Mechanism In vitro binding assays High Direct interaction data Molecular dynamics simulations Moderate Hypothetical mechanistic insights

Q. What strategies ensure rigorous validation of this compound’s stability under varying physiological conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to pH gradients (2–9) and elevated temperatures (40–60°C) to simulate physiological extremes, monitoring degradation via LC-MS .

- Kinetic Modeling : Use Arrhenius equations to predict shelf-life and identify degradation pathways (e.g., hydrolysis of the ester group) .

- Cross-Validation : Compare results across independent labs to minimize instrumentation bias .

Methodological Considerations for Literature Synthesis

- PICOT-Driven Search Strategy : Prioritize databases like Embase, Web of Science, and Scopus, using Boolean operators (e.g., "this compound AND pharmacokinetics") .

- Critical Appraisal Tools : Utilize CASP (Critical Appraisal Skills Programme) checklists to evaluate study quality, focusing on blinding, sample size, and statistical rigor .